molecular formula C15H14N2O3S B3425820 (E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 476316-58-2

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No. B3425820
CAS RN: 476316-58-2
M. Wt: 302.4 g/mol
InChI Key: YTQHWWVZNNZOIK-VQHVLOKHSA-N
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Description

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide, commonly known as ENTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ENTP is a member of the propenamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

ENTP has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of ENTP is in the treatment of cancer. Studies have shown that ENTP has anticancer properties and can inhibit the growth of cancer cells in vitro. ENTP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of ENTP is not fully understood. However, studies have shown that ENTP can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. ENTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ENTP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ENTP can inhibit the growth of cancer cells and reduce inflammation. ENTP has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.

Advantages and Limitations for Lab Experiments

ENTP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. ENTP has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, ENTP has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on ENTP. One area of interest is the development of ENTP-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of ENTP and its potential applications in medicine. Additionally, research on the synthesis of ENTP analogs may lead to the discovery of compounds with even greater biological activity.

properties

IUPAC Name

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-11-5-3-4-6-13(11)16-14(18)9-7-12-8-10-15(21-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQHWWVZNNZOIK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-ethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

CAS RN

476316-58-2
Record name 476316-58-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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